(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone

Physicochemical profiling Lead optimization ADME prediction

(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone (CAS 1797847-74-5, CID is a synthetic small-molecule building block belonging to the sulfonyl azetidine class. It features an azetidine ring 3-substituted with a furan-2-ylmethylsulfonyl group and N-acylated with a thiophene-2-carbonyl moiety.

Molecular Formula C13H13NO4S2
Molecular Weight 311.37
CAS No. 1797847-74-5
Cat. No. B2639624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone
CAS1797847-74-5
Molecular FormulaC13H13NO4S2
Molecular Weight311.37
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC=CS2)S(=O)(=O)CC3=CC=CO3
InChIInChI=1S/C13H13NO4S2/c15-13(12-4-2-6-19-12)14-7-11(8-14)20(16,17)9-10-3-1-5-18-10/h1-6,11H,7-9H2
InChIKeyAGDWKZYBGBZGGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Overview of (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone (CAS 1797847-74-5): A Dual-Heterocycle Sulfonyl Azetidine Building Block


(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone (CAS 1797847-74-5, CID 72719116) is a synthetic small-molecule building block belonging to the sulfonyl azetidine class. It features an azetidine ring 3-substituted with a furan-2-ylmethylsulfonyl group and N-acylated with a thiophene-2-carbonyl moiety [1]. The compound has a molecular formula of C13H13NO4S2, a molecular weight of 311.4 g/mol, a computed XLogP3-AA of 1.2, a topological polar surface area (TPSA) of 104 Ų, and zero hydrogen bond donors [1]. It is commercially available from multiple suppliers as a research chemical, typically at purities of 95–98% .

Why Generic Substitution Fails for CAS 1797847-74-5: Structural and Physicochemical Divergence from Closest Analogs


Although the sulfonyl azetidine scaffold is shared by numerous commercially available analogs, direct substitution of CAS 1797847-74-5 with even structurally close comparators is unsupported. The specific combination of a furan-2-ylmethylsulfonyl group at the azetidine 3-position and a thiophene-2-carbonyl substituent at the azetidine nitrogen produces a unique physicochemical profile—notably a computed XLogP3 of 1.2 and a TPSA of 104 Ų—that differs measurably from the analogous cyclohexylsulfonyl derivative (XLogP3 2.4) [1]. The ethanone-linked analog (CAS 1797317-08-8) introduces an additional methylene unit, altering both molecular weight (325.4 vs. 311.4 g/mol) and conformational flexibility relative to the target compound's methanone linker . These differences preclude the assumption of interchangeable biological or physicochemical behavior without empirical validation.

Quantitative Differentiation Evidence for (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone (CAS 1797847-74-5) Versus Closest Analogs


Reduced Lipophilicity (ΔXLogP3 = –1.2) Relative to Cyclohexylsulfonyl Analog Enhances Predicted Aqueous Solubility

Among commercially available analogs sharing the thiophene-2-carbonyl-azetidine core, the target compound (CAS 1797847-74-5) exhibits the lowest computed lipophilicity. Its XLogP3-AA of 1.2 [1] is 1.2 log units lower than that of the cyclohexylsulfonyl analog (CAS 1448128-78-6, XLogP3-AA 2.4) [2]. In the context of lead-like chemical space, a LogP reduction of >1.0 unit is generally associated with substantially improved aqueous solubility and reduced non-specific protein binding, which are critical parameters for biochemical assay reproducibility.

Physicochemical profiling Lead optimization ADME prediction

Enhanced Hydrogen Bond Acceptor Capacity (HBA = 5) Versus Cyclohexylsulfonyl Analog (HBA = 4) Due to Furan Oxygen

The presence of the furan-2-ylmethylsulfonyl group endows the target compound with five hydrogen bond acceptor (HBA) sites compared to four for the cyclohexylsulfonyl analog [1][2]. The additional HBA site is contributed by the furan ring oxygen atom. Both compounds possess zero hydrogen bond donors (HBD = 0) [1][2]. An HBA count of 5 with HBD = 0 creates a distinctive hydrogen-bonding profile that may favor interactions with protein binding pockets requiring multiple acceptor contacts while avoiding donor-mediated desolvation penalties.

Molecular recognition Target engagement Crystal engineering

Molecular Weight Advantage (311.4 Da) Positions Compound Within Lead-Like Chemical Space Versus Heavier Ethanone Analog (325.4 Da)

The target compound (MW 311.4 Da) [1] is 14 Da lighter than its closest ethanone-linked congener, 1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone (CAS 1797317-08-8, MW 325.4 Da) . While both compounds fall within the 'lead-like' MW range, the 311.4 Da value is nearer the center of the optimal 250–350 Da fragment-to-lead window, potentially offering greater room for subsequent chemical optimization without exceeding MW thresholds.

Fragment-based screening Lead-likeness Library design

Thiophene-2-carbonyl Regiochemistry Distinguishes Target Compound from Thiophene-3-carbonyl Isomers with Potentially Divergent Target Engagement Profiles

The target compound incorporates a thiophene-2-carbonyl substituent at the azetidine nitrogen, whereas a directly analogous series exists with thiophene-3-carbonyl substitution (e.g., (3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone) [1]. In the validated FFA2 antagonist series reported by Pizzonero et al. (2014), the position of the thiophene carbonyl attachment was critical for receptor potency, with the benzo[b]thiophene-3-carbonyl isomer (GLPG0974) achieving an IC50 of 9 nM at FFA2/GPR43 [2]. While no direct comparative potency data exist for the target compound, the regiochemical distinction carries demonstrated precedent for divergent pharmacological outcomes in this scaffold class.

Regioisomer selectivity Structure-activity relationship GPCR modulation

Sulfonyl Azetidine Scaffold Validated as a Pharmacophore for Nanomolar GPCR Antagonism (Class-Level Evidence)

The sulfonyl azetidine core exemplified by the target compound belongs to a chemical series that has produced clinical-stage FFA2/GPR43 antagonists. Pizzonero et al. (2014) demonstrated that multiparametric optimization of this scaffold yielded compounds with nanomolar receptor potency and excellent pharmacokinetic parameters, culminating in the clinical candidate GLPG0974 (FFA2 IC50 = 9 nM) [1]. While the target compound itself lacks published biological data, its core scaffold is embedded within a pharmacologically validated chemotype. This contrasts with many alternative heterocyclic building blocks that lack any demonstrated target-class precedent.

FFA2 antagonist GPR43 Inflammatory disease

Recommended Research and Industrial Application Scenarios for (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone (CAS 1797847-74-5)


Fragment-Based Lead Generation Targeting GPCRs with an Emphasis on Lipophilicity Control

The compound's computed XLogP3 of 1.2—measurably lower than the cyclohexylsulfonyl analog (XLogP3 2.4)—makes it a preferred fragment or early lead scaffold for GPCR targets where excessive lipophilicity is a known driver of assay interference and pharmacokinetic attrition. The dual-heterocycle design (furan + thiophene) provides multiple vectors for fragment growth while maintaining lead-like physicochemical space [3][2].

Synthesis of Focused Azetidine Libraries for FFA2/GPR43 Antagonist Screening

Given the clinical validation of the sulfonyl azetidine scaffold as an FFA2 antagonist pharmacophore [3], this compound is a rational building block for focused library synthesis targeting FFA2/GPR43 or related GPCRs. Its thiophene-2-carbonyl regiochemistry offers access to a distinct region of chemical space relative to the extensively explored benzo[b]thiophene-3-carbonyl series that produced GLPG0974.

Physicochemical Comparator in Analog Series Profiling

The compound's combination of HBA = 5, HBD = 0, TPSA = 104 Ų, and XLogP3 = 1.2 [3] provides a well-characterized baseline for systematic structure-property relationship (SPR) studies within sulfonyl azetidine series. Its properties allow it to serve as a reference point against which the impact of replacing the furan-2-ylmethyl group with phenyl, cyclohexyl, or other substituents can be quantitatively assessed.

Building Block for PROTAC or Bifunctional Molecule Design Requiring Moderate Polarity

With five hydrogen bond acceptors and zero donors, the compound presents a polarity profile amenable to incorporation into bifunctional degrader molecules (PROTACs) or other chimeric constructs, where balanced physicochemical properties are critical for maintaining cellular permeability while enabling productive ternary complex formation [3]. The absence of hydrogen bond donors reduces the risk of intramolecular hydrogen bonding that can compromise linker rigidity.

Quote Request

Request a Quote for (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.